
5-iodo-1H-indole-2,3-dione 3-semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-1H-indole-2,3-dione 3-semicarbazone (IIDSC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IIDSC is a semicarbazone derivative of indole-2,3-dione, which is a key intermediate in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of 5-iodo-1H-indole-2,3-dione 3-semicarbazone is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 5-iodo-1H-indole-2,3-dione 3-semicarbazone has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to the activation of caspases and subsequent apoptosis. 5-iodo-1H-indole-2,3-dione 3-semicarbazone also inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
5-iodo-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Studies have also shown that 5-iodo-1H-indole-2,3-dione 3-semicarbazone has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-iodo-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-iodo-1H-indole-2,3-dione 3-semicarbazone is its high yield and simple synthesis method, which makes it easy to obtain in large quantities. Additionally, 5-iodo-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit significant anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of 5-iodo-1H-indole-2,3-dione 3-semicarbazone is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 5-iodo-1H-indole-2,3-dione 3-semicarbazone. One area of research is in the development of 5-iodo-1H-indole-2,3-dione 3-semicarbazone-based anti-cancer drugs. Studies have shown that 5-iodo-1H-indole-2,3-dione 3-semicarbazone exhibits significant anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Another area of research is in the development of new synthetic methods for 5-iodo-1H-indole-2,3-dione 3-semicarbazone, which can improve its yield and purity. Finally, 5-iodo-1H-indole-2,3-dione 3-semicarbazone can be used as a starting material for the synthesis of various biologically active compounds, making it a valuable tool in medicinal chemistry research.
Conclusion
5-iodo-1H-indole-2,3-dione 3-semicarbazone is a semicarbazone derivative of indole-2,3-dione that has gained attention in scientific research due to its potential applications in various fields. 5-iodo-1H-indole-2,3-dione 3-semicarbazone exhibits significant anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Additionally, 5-iodo-1H-indole-2,3-dione 3-semicarbazone has anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Future research on 5-iodo-1H-indole-2,3-dione 3-semicarbazone can lead to the development of new drugs and synthetic methods, making it a valuable tool in medicinal chemistry research.
Synthesemethoden
5-iodo-1H-indole-2,3-dione 3-semicarbazone can be synthesized using a simple and efficient method that involves the reaction of indole-2,3-dione with semicarbazide hydrochloride in the presence of iodine. The reaction proceeds in a one-pot process, and the yield of 5-iodo-1H-indole-2,3-dione 3-semicarbazone is high. This method is advantageous because it does not require any expensive reagents or complex reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-iodo-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where 5-iodo-1H-indole-2,3-dione 3-semicarbazone has been found to exhibit significant anti-tumor activity. Studies have shown that 5-iodo-1H-indole-2,3-dione 3-semicarbazone induces apoptosis in cancer cells by activating the mitochondrial pathway. 5-iodo-1H-indole-2,3-dione 3-semicarbazone has also been found to inhibit the growth of tumor cells in vivo, making it a promising candidate for the development of anti-cancer drugs.
Eigenschaften
IUPAC Name |
(2-hydroxy-5-iodo-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O2/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3,12,15H,(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHBGHOTQJEPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=C(N2)O)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-hydroxy-5-iodo-1H-indol-3-yl)iminourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

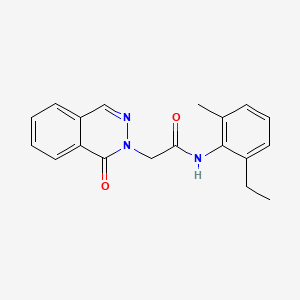

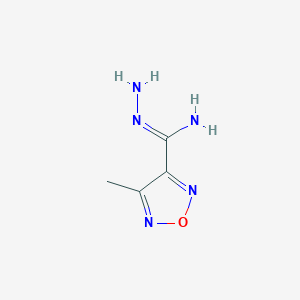

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
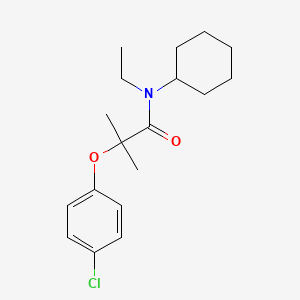
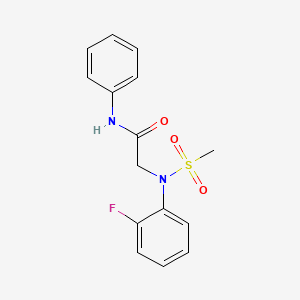
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
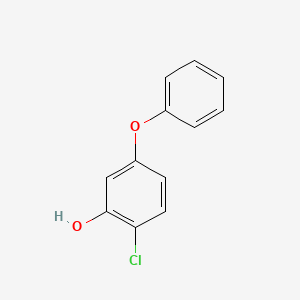
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5808030.png)